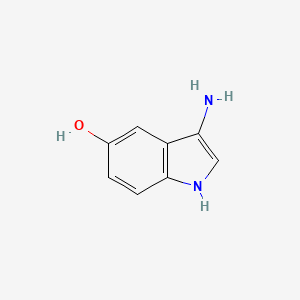

3-Amino-1H-indol-5-ol

CAS No.:

Cat. No.: VC16010914

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2O |

|---|---|

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 3-amino-1H-indol-5-ol |

| Standard InChI | InChI=1S/C8H8N2O/c9-7-4-10-8-2-1-5(11)3-6(7)8/h1-4,10-11H,9H2 |

| Standard InChI Key | JMMSWDMZPSUHJA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1O)C(=CN2)N |

Introduction

Structural and Chemical Properties of 3-Amino-1H-indol-5-ol

Molecular Architecture

3-Amino-1H-indol-5-ol (molecular formula: C₈H₈N₂O) features a bicyclic indole core comprising a benzene ring fused to a pyrrole ring. The amino (-NH₂) and hydroxyl (-OH) substituents at the 3- and 5-positions, respectively, confer distinct electronic and steric properties. These functional groups enhance the compound’s polarity, influencing its solubility in aqueous and organic solvents. The planar structure of the indole ring facilitates π-π stacking interactions with biological targets, a feature shared with other bioactive indole derivatives .

Comparative Analysis with Related Indole Derivatives

The uniqueness of 3-Amino-1H-indol-5-ol becomes evident when compared to structurally similar compounds (Table 1). For instance, serotonin (5-hydroxytryptamine) shares the indole backbone and a hydroxyl group but lacks the 3-amino substitution, which is critical for neurotransmitter function . In contrast, 3-Aminoindole retains the amino group but lacks the 5-hydroxyl moiety, resulting in altered reactivity and biological activity.

Table 1: Structural and Functional Comparison of Indole Derivatives

Synthesis and Modification Strategies

Challenges in Synthesis

The simultaneous presence of amino and hydroxyl groups on the indole ring poses challenges, including:

-

Oxidative Degradation: The electron-rich indole core is susceptible to oxidation, necessitating inert atmospheric conditions .

-

Regioselectivity: Achieving precise substitution at the 3- and 5-positions requires careful control of reaction parameters.

Biological Activities and Mechanisms of Action

Neurological Interactions

Molecular docking studies of 3-[2-(methylamino)ethyl]-1H-Indol-5-ol demonstrate affinity for the 5-HT2A receptor (Glide XP Score: -3.864), implicating indol-5-ol derivatives in modulating serotonin pathways . The 3-amino substitution in 3-Amino-1H-indol-5-ol could enhance receptor binding through additional hydrogen bonding, suggesting potential applications in neurological disorders like schizophrenia .

Antimicrobial and Antiviral Properties

Indole derivatives with amino and hydroxyl groups exhibit broad-spectrum antimicrobial activity. For example, indolylquinazolinones show MIC values of ≤2 µg/mL against Staphylococcus aureus. While direct data for 3-Amino-1H-indol-5-ol are lacking, its structural features align with compounds known to disrupt microbial cell membranes or inhibit enzymatic activity.

Therapeutic Applications and Future Directions

Oncology

The methuosis-inducing activity of indole derivatives like 12A highlights their potential as alternatives to apoptosis-targeting chemotherapies . 3-Amino-1H-indol-5-ol could be optimized for selective cytotoxicity against cancer cells, leveraging ER stress and MAPK/JNK pathway activation .

Neuropsychiatry

The interaction of indol-5-ol derivatives with serotonin receptors suggests utility in treating serotonin dysregulation disorders. Further molecular dynamics simulations and in vivo studies are needed to validate 3-Amino-1H-indol-5-ol’s efficacy and safety .

Infectious Diseases

Given the antimicrobial activity of related indoles, 3-Amino-1H-indol-5-ol could be tested against multidrug-resistant pathogens. Structure-activity relationship (SAR) studies may identify optimal substituents for enhancing potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume